molecular formula C26H29N3O5S B11332005 N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11332005
M. Wt: 495.6 g/mol
InChI Key: JWUHLDWZPPRLKO-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of furan, carbamoyl, phenyl, methanesulfonyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions.

    Coupling with phenyl derivative: The intermediate is then coupled with a phenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the methanesulfonyl group: The resulting compound is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

    Formation of the piperidine-4-carboxamide: Finally, the compound is reacted with piperidine-4-carboxylic acid under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar compounds include other furan derivatives, carbamoyl derivatives, and piperidine derivatives.

Uniqueness

    Structural Features: The unique combination of furan, carbamoyl, phenyl, methanesulfonyl, and piperidine moieties in a single molecule.

    Biological Activity: The specific interactions with biological targets that may not be observed with other similar compounds.

    Synthetic Accessibility: The availability of synthetic routes to produce this compound with high yield and purity.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H29N3O5S/c1-19-8-10-20(11-9-19)18-35(32,33)29-14-12-21(13-15-29)25(30)28-24-7-3-2-6-23(24)26(31)27-17-22-5-4-16-34-22/h2-11,16,21H,12-15,17-18H2,1H3,(H,27,31)(H,28,30)

InChI Key

JWUHLDWZPPRLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4

Origin of Product

United States

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